Levonorgestrel Impurity O

Pharmaceutical Analysis Quality Control Regulatory Compliance

Levonorgestrel Impurity O (155683-60-6) is the Ph.Eur./BP monograph-specified reference standard with a unique UV detection at 200 nm and mandated correction factor 2.6—parameters unmet by generic standards. Using unqualified material risks misidentification and regulatory audit failure. This fully characterized standard is indispensable for HPLC method validation, ANDA stability studies, and routine QC batch release at the 0.3% limit. Secure pharmacopoeial compliance with certified, structurally confirmed material.

Molecular Formula C22H32O3
Molecular Weight 344.50
CAS No. 155683-60-6
Cat. No. B602004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevonorgestrel Impurity O
CAS155683-60-6
Synonyms(5α,17α)-13-Ethyl-17-hydroxy-5-Methoxy-18,19-dinorpregn-20-yn-3-one
Molecular FormulaC22H32O3
Molecular Weight344.50
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)OC
InChIInChI=1S/C22H32O3/c1-4-20-11-8-17-16(18(20)10-13-22(20,24)5-2)9-12-21(25-3)14-15(23)6-7-19(17)21/h2,16-19,24H,4,6-14H2,1,3H3/t16-,17+,18+,19-,20+,21-,22+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levonorgestrel Impurity O (CAS 155683-60-6): A Critical EP Reference Standard for Steroidal Contraceptive Quality Control


Levonorgestrel Impurity O (CAS 155683-60-6), systematically designated as 13-ethyl-17-hydroxy-5α-methoxy-18,19-dinor-17α-pregn-20-yn-3-one and also known as 4,5-Dihydro-5α-methoxylevonorgestrel, is a process-related impurity of the widely used synthetic progestogen, levonorgestrel [1]. It is formally recognized in the European Pharmacopoeia (Ph. Eur.) and British Pharmacopoeia (BP) monographs for levonorgestrel, and its control is mandated to ensure the quality and safety of the final drug substance and product [2]. This impurity originates from the addition of methanol across the C5-C10 double bond of a dienol ether intermediate during the conventional synthesis of levonorgestrel [3]. As a fully characterized reference standard, it is indispensable for analytical method development, method validation (AMV), and routine quality control (QC) testing required for Abbreviated New Drug Applications (ANDAs) and commercial manufacturing [4].

Why a Generic Levonorgestrel Reference Standard Cannot Substitute for Impurity O in Regulated Analyses


Generic or non-specific reference standards lack the precise molecular identity and certified purity required to accurately identify and quantify Levonorgestrel Impurity O in compliance with pharmacopoeial monographs. Substitution fails because this impurity exhibits unique physicochemical and chromatographic properties that dictate specific analytical conditions; for example, the EP monograph mandates detection at a wavelength of 200 nm for Impurity O, a condition not suitable for the API or many other impurities [1]. Furthermore, the EP monograph assigns a specific correction factor (2.6) to Impurity O for accurate quantitation, underscoring that its detector response differs significantly from the parent drug and other related substances [1]. Using an unqualified standard risks misidentification, inaccurate quantification, and potential failure of regulatory audits, thereby compromising the validity of stability studies, batch release testing, and method validation for ANDA submissions .

Quantitative Differentiation of Levonorgestrel Impurity O: Evidence-Based Selection Criteria vs. Closest Analogs


Regulatory Differentiation: Pharmacopoeial Impurity Limit and Unique Detection Wavelength

The British Pharmacopoeia (BP) and European Pharmacopoeia (Ph. Eur.) mandate a specific limit of 0.3% for Levonorgestrel Impurity O, measured at a unique detection wavelength of 200 nm [1]. This wavelength is specifically required for Impurity O, whereas other impurities (A, H, K, M, S) are monitored at 215 nm [1]. This dual-wavelength requirement is a direct consequence of Impurity O's distinct chromophoric properties due to the saturation of the C4-C5 double bond and the presence of a 5α-methoxy group, which alters its UV absorption profile compared to the API and most other impurities [1].

Pharmaceutical Analysis Quality Control Regulatory Compliance HPLC Method Validation

Chromatographic Differentiation: Relative Retention Time (RRT) and Correction Factor

In the official BP/Ph. Eur. LC method for related substances, Levonorgestrel Impurity O exhibits a relative retention time (RRT) of 1.16 with reference to levonorgestrel (RRT = 1.0) [1]. This clearly distinguishes it from other named impurities: Impurity H (RRT 0.5), Impurity U (0.8), Impurity K (0.85), Impurity A (0.91), Impurity M (0.95), Impurity B (1.26), and Impurity S (1.9) [1]. Furthermore, a correction factor of 2.6 must be applied to the peak area of Impurity O for accurate quantitation, whereas Impurity A requires a factor of 0.4 and Impurity M a factor of 3.1 [1].

HPLC Method Development Impurity Profiling Analytical Chemistry Quality by Design (QbD)

Process-Specific Formation and Control: Quantified Impurity Level and Mitigation Strategy

A key patent (EP2675820A1) explicitly identifies the conventional hydrolysis of a dienol ether intermediate in methanol as a source of Levonorgestrel Impurity O, which is formed at levels up to 0.29% [1]. The patent demonstrates that switching to an aprotic solvent system for this hydrolysis step reduces the Impurity O content to below the detection limit [1]. This quantifies the direct impact of a specific process parameter (protic vs. aprotic solvent) on the generation of this impurity.

Process Chemistry Impurity Control Strategy Synthetic Route Optimization API Manufacturing

Structural and Physicochemical Differentiation: Molecular Weight and Formula

Levonorgestrel Impurity O possesses a distinct molecular formula (C22H32O3) and molecular weight (344.5 g/mol) . This differentiates it from the parent drug levonorgestrel (C21H28O2, 312.5 g/mol) and other common impurities, such as Impurity L (C19H26O2, 286.4 g/mol) and Impurity J (C21H26O3, 326.43 g/mol) [1][2]. The addition of a methoxy group and saturation of a double bond results in a mass increase of +32 Da relative to the API.

Mass Spectrometry LC-MS Method Development Impurity Identification Chemoinformatics

Purity Specification Differentiation: Certified Reference Material Grade

Levonorgestrel Impurity O is commercially available as a certified reference standard with a specified minimum purity of 95% (HPLC) . This high purity is essential for its role as a calibrant in quantitative analytical methods. This contrasts with the purity specification for the API itself, which the BP sets at 98.0% to 102.0% [1]. The impurity standard is characterized and supplied with a Certificate of Analysis (CoA) detailing its identity, purity, and often additional data like HPLC retention time and LC-MS spectra, ensuring traceability to pharmacopoeial standards (USP or EP) [2].

Reference Standards Quality Assurance Analytical Method Validation Procurement

Validated Application Scenarios for Levonorgestrel Impurity O (CAS 155683-60-6) in Pharmaceutical Development and QC


Development and Validation of a Stability-Indicating HPLC Method for Levonorgestrel API and Tablets

This scenario involves using Levonorgestrel Impurity O as a key reference standard to develop and validate an HPLC method compliant with BP/Ph. Eur. monograph requirements. The unique detection wavelength (200 nm) and relative retention time (1.16) for Impurity O [1] are critical parameters that must be established and verified. The method's specificity, linearity, accuracy, and precision for Impurity O must be demonstrated using the certified reference material to ensure the method can reliably detect and quantify this impurity at or below its 0.3% limit [1].

Process Development and Optimization to Control Impurity O Formation During Levonorgestrel Synthesis

In API manufacturing, this scenario involves using Levonorgestrel Impurity O as a reference marker to monitor and optimize the hydrolysis step of the dienol ether intermediate. By spiking experiments and analyzing reaction samples with the Impurity O standard, process chemists can quantify the impact of different solvent systems (e.g., protic vs. aprotic) on impurity formation, as demonstrated in EP2675820A1, which showed a reduction from up to 0.29% to undetectable levels [2]. This data-driven approach enables the design of a robust process that consistently produces API meeting the 0.3% limit [1].

LC-MS Method Development for Impurity Profiling and Identification in ANDA Submissions

This application leverages the distinct molecular weight (344.5 g/mol) of Levonorgestrel Impurity O for the development of a sensitive LC-MS method. The Impurity O reference standard is used to optimize MS parameters (e.g., ionization, fragmentation) and establish its retention time. This method is then applied to analyze stressed samples (forced degradation) and stability batches of levonorgestrel drug products to identify and quantify Impurity O alongside other potential degradants, providing a comprehensive impurity profile essential for ANDA regulatory submissions.

Routine Quality Control (QC) and Batch Release Testing of Levonorgestrel Drug Substance and Product

In a QC laboratory, Levonorgestrel Impurity O is used as a reference standard for the routine testing of every batch of levonorgestrel API and finished product (e.g., tablets). The standard is used to prepare system suitability solutions and to identify and quantify the Impurity O peak in test sample chromatograms [1]. This ensures that each batch complies with the pharmacopoeial limit of 0.3% [1] before it is released to the market, thereby safeguarding patient safety and meeting regulatory obligations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levonorgestrel Impurity O

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.